2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a thiazole ring . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, including the nucleic acids DNA and RNA . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . Thiazole is a heterocyclic compound that also appears in many biologically important molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrimidine, piperazine, and thiazole rings could potentially make this compound a base . Other properties like solubility, melting point, and boiling point would also depend on the exact structure .Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline and imidazole derivatives, have been reported to interact with various biological targets . These targets often play crucial roles in cellular processes, including signal transduction, enzymatic reactions, and gene regulation .
Mode of Action
Based on the structural similarity to other compounds, it can be inferred that it might interact with its targets through hydrogen bonding, hydrophobic interactions, or π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell proliferation . The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially altering cellular functions and responses .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . These effects are likely the result of the compound’s interaction with its targets and its influence on biochemical pathways .
Action Environment
The action, efficacy, and stability of 2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature . .
Future Directions
properties
IUPAC Name |
2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-12-14(24-13(2)20-12)15(23)17-6-7-21-8-10-22(11-9-21)16-18-4-3-5-19-16/h3-5H,6-11H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRPFBNYEWTILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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